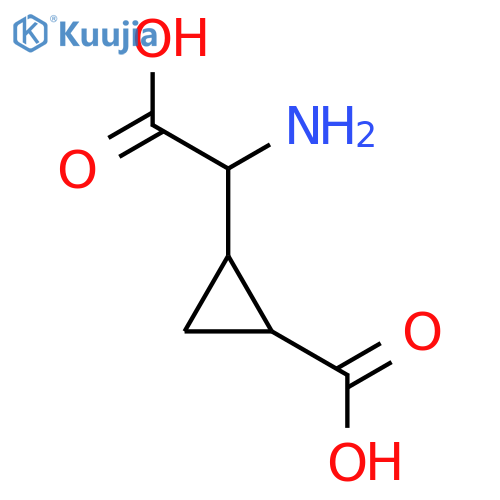Cas no 22255-17-0 (2-amino(carboxy)methylcyclopropane-1-carboxylic acid)

22255-17-0 structure
商品名:2-amino(carboxy)methylcyclopropane-1-carboxylic acid
2-amino(carboxy)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Cyclopropaneaceticacid, a-amino-2-carboxy-
- 2-[Amino(carboxy)methyl]cyclopropanecarboxylic acid
- cyclopropaneacetic acid, alpha-amino-2-carboxy-
- 2-amino(carboxy)methylcyclopropane-1-carboxylic acid
- PDSP2_000797
- GZOVEPYOCJWRFC-UHFFFAOYSA-N
- AKOS030592508
- 2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid
- DTXSID20944912
- FT-0694129
- L-CCG I
- CCPG
- 3,4-Cyclopropylglutamate
- (alpha-Carboxycyclopropyl)glycine
- alpha-(Carboxycyclopropyl)glycine
- SCHEMBL10379762
- 22255-17-0
- L-2-(Carboxypropyl)glycine
- L-CCG III
- 2-(amino(carboxy)methyl)cyclopropane-1-carboxylic acid
- L000347
- PDSP1_000810
- L-trans-alpha-Amino-2-carboxycyclopropaneacetic acid
- CHEBI:173420
- 2-(amino(carboxy)methyl)cyclopropanecarboxylic acid
- alpha-Amino-2-carboxycyclopropaneacetic acid
-
- MDL: MFCD24392254
- インチ: InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)
- InChIKey: GZOVEPYOCJWRFC-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1CC1C(=O)O)N)=O
計算された属性
- せいみつぶんしりょう: 159.05317
- どういたいしつりょう: 159.053158
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101
- 疎水性パラメータ計算基準値(XlogP): -3.4
じっけんとくせい
- 密度みつど: 1.601
- ふってん: 414.1°Cat760mmHg
- フラッシュポイント: 204.3°C
- 屈折率: 1.605
- PSA: 100.62
2-amino(carboxy)methylcyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-345627-1.0g |
2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid |
22255-17-0 | 1.0g |
$0.0 | 2023-02-22 | ||
| Enamine | EN300-345627-1g |
2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid |
22255-17-0 | 1g |
$0.0 | 2023-09-03 |
2-amino(carboxy)methylcyclopropane-1-carboxylic acid 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
22255-17-0 (2-amino(carboxy)methylcyclopropane-1-carboxylic acid) 関連製品
- 131598-62-4(L-ISOLEUCINE)
- 102735-53-5((s)-2-Amino-3-cyclopropylpropanoic acid)
- 319-78-8(D-Isoleucine)
- 443-79-8(DL-Isoleucine)
- 49606-99-7(H-Cyclopropyl-Gly-OH)
- 1509-35-9(D-Alloisoleucine)
- 121786-39-8((R)-2-Amino-3-cyclopropylpropanoic acid)
- 49607-01-4((2R)-2-amino-2-cyclopropyl-acetic acid)
- 1509-34-8(L-Allo-isoleucine)
- 73-32-5(L-Isoleucine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
